2-methyl-3-phenoxypyrazine

Übersicht

Beschreibung

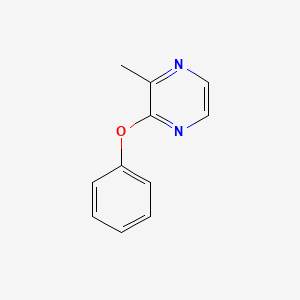

2-Methyl-3-phenoxypyrazine is a chemical compound with the molecular formula C11H10N2O. It has a molecular weight of 186.2099 . It is also known by other names such as Pyrazine, 2-methyl-3-(phenyloxy); Pyrazine, 3-methyl-2-phenoxy; Pyrazine, 2-methyl-3-phenoxy; 2-Phenoxy-3-methyl pyrazine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the synthesis of pyrazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented in 2D or 3D formats . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.2099 . Other physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen

Photophysical Characteristics of Pyrazine Derivatives

2-methyl-3-phenoxypyrazine, along with other pyrazine derivatives, has been explored for its photophysical characteristics. The study by Abdullah, Johari, and Idris (2018) focuses on the synthesis of various pyrazine derivatives, including this compound, and their fluorescence properties. They found that the fluorescence of these compounds varied in different solvents and was influenced by the presence of oxygen and the structure of the compounds, indicating potential applications in fluorescence-based sensing and analysis (Abdullah, Johari, & Idris, 2018).

Methylation of Phenol

In the field of catalysis, Mathew et al. (2002) conducted a study on the methylation of phenol using methanol and various catalysts, including compounds related to this compound. This research is significant in understanding the catalytic processes involving pyrazine derivatives and their potential industrial applications (Mathew et al., 2002).

Antimicrobial and Antiproliferative Activities

Research by Behbehani et al. (2011) on 2-arylhydrazononitriles, which are chemically related to this compound, demonstrated promising antimicrobial activities against various bacteria and yeast. This highlights the potential of pyrazine derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Corrosion Inhibition

In the field of corrosion science, the inhibitive action of bipyrazolic type compounds, closely related to this compound, has been studied by Chetouani et al. (2005). Their research demonstrated the efficiency of these compounds in inhibiting corrosion of pure iron in acidic media, suggesting potential applications in corrosion prevention (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Wine Flavor Analysis

In the field of food chemistry, Sala et al. (2000) investigated the use of this compound and related compounds in the analysis of wine flavors. Their work contributes to understanding the role of these compounds in the sensory attributes of wine (Sala, Mestres, Martí, Busto, & Guasch, 2000).

Zukünftige Richtungen

While specific future directions for 2-methyl-3-phenoxypyrazine were not found, pyrazine derivatives have been studied for their potential applications in various fields. For instance, 3-phenoxypyrazine-2-carboxamide derivatives have been evaluated as potential TGR5 agonists, which could be relevant for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Wirkmechanismus

Target of Action

The primary target of 2-methyl-3-phenoxypyrazine is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) and is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

This compound interacts with TGR5 and acts as an agonist . The activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . It can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Biochemical Pathways

The activation of TGR5 by this compound affects several biochemical pathways. It stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . This interaction with TGR5 might be a considerable therapeutic target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Pharmacokinetics

It is known that the compound’s interaction with tgr5 can lead to significant changes in blood glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a TGR5 agonist . It can significantly reduce blood glucose levels and stimulate GLP-1 secretion . These effects contribute to improved glucose metabolism and energy homeostasis .

Biochemische Analyse

Biochemical Properties

2-Methyl-3-phenoxypyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of the enzyme’s activity, affecting the metabolic pathways in which it is involved .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling. This modulation can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, thereby influencing cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors, leading to altered expression of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an agonist or antagonist to specific receptors, such as GPCRs, leading to the activation or inhibition of downstream signaling pathways. Furthermore, this compound can inhibit or activate enzymes, thereby affecting their catalytic activity. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and energy homeostasis. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization can impact its activity and function within the cell .

Eigenschaften

IUPAC Name |

2-methyl-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDOXXMFLCWEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335123 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91137-78-9 | |

| Record name | 2-methyl-3-phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B6486108.png)

![2-(3,5-dimethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486110.png)

![3,5-dimethoxy-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6486115.png)

![N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B6486135.png)

![2-(2,5-dichlorothiophene-3-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486140.png)

![2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486146.png)

![3-[2-(cyclohex-1-en-1-yl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6486151.png)

![2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486164.png)

![6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486171.png)

![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6486173.png)

![2-(2-oxo-2H-chromene-3-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486180.png)

![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6486183.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B6486197.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B6486209.png)